molecular formula C10H12N2O2S B6227356 4-(1-cyano-1-methylethyl)benzene-1-sulfonamide CAS No. 1314782-96-1

4-(1-cyano-1-methylethyl)benzene-1-sulfonamide

Cat. No.: B6227356
CAS No.: 1314782-96-1
M. Wt: 224.3
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Description

4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide is a sulfonamide compound with the chemical formula C10H12N2O2S. It was first synthesized in the 1950s as a potential antibiotic, but its use as such was eventually discontinued due to its limited efficacy against most strains of bacteria.

Properties

CAS No.

1314782-96-1

Molecular Formula

C10H12N2O2S

Molecular Weight

224.3

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 4-(1-cyano-1-methylethyl)benzene-1-sulfonamide typically involves the reaction of 4-(1-cyano-1-methylethyl)benzene-1-sulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: In the presence of strong acids or bases, it can undergo hydrolysis to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as hydroxide ions or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: Although its use as an antibiotic was discontinued, it is still studied for its potential biological activities.

    Medicine: Research continues into its potential therapeutic applications, including its effects on various biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-cyano-1-methylethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it likely inhibits the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide can be compared with other sulfonamide compounds, such as:

    Sulfanilamide: Another sulfonamide antibiotic with a similar structure but different biological activity.

    Sulfamethoxazole: A widely used antibiotic that also belongs to the sulfonamide class.

    Sulfadiazine: Another sulfonamide antibiotic with distinct pharmacological properties.

The uniqueness of this compound lies in its specific chemical structure and the resulting differences in its chemical reactivity and biological activity compared to other sulfonamides.

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